7-Chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family.
Mechanism of Action
Target of Action
7-Chloro-2-methylimidazo[1,2-a]pyridine is an analogue of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized as potential antituberculosis agents . Therefore, their primary targets are likely to be the biological structures or processes involved in the pathogenesis of tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets in a way that disrupts the normal functioning of the tuberculosis bacteria, leading to their eradication.
Pharmacokinetics
The pharmacokinetic profile of a related compound, q203, has been reported to be compatible with once-daily dosing , suggesting that this compound may also have favorable pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
7-Chloro-2-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity, which can influence its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific cellular compartments, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine can be achieved through several methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using solid support catalysts such as aluminum oxide to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may yield various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
7-Chloro-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7-Methylimidazo[1,2-a]pyridine: Similar in structure but lacks the chlorine atom at the 7-position.
2,7-Dimethylimidazo[1,2-a]pyridine: Contains an additional methyl group at the 2-position.
Uniqueness
7-Chloro-2-methylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or its utility in material science .
Properties
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGSKUHHVZENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-53-5 | |
Record name | 7-chloro-2-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.